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Compound of Interest

Compound Name:
(2S,6R)-6-(Trifluoromethyl)oxane-

2-carboxylic acid

CAS No.: 2580103-10-0

Cat. No.: B2785093

Get Quote

Executive Summary
Oxane-2-carboxylic acid (Tetrahydropyran-2-carboxylic acid) represents a critical scaffold in

medicinal chemistry, serving as a core pharmacophore for neuraminidase inhibitors (e.g.,

Zanamivir analogs), carbohydrate mimetics (C-glycosides), and non-natural proline isosteres.

This guide analyzes the strategic incorporation of fluorine into this scaffold. The substitution of

hydrogen with fluorine is not merely a steric replacement; it induces profound electronic and

conformational shifts that alter bioactivity. This comparison focuses on C3-fluorinated analogs

versus the non-fluorinated parent, as C3 is the most common site for modulating the electronic

environment of the carboxylic acid tail.

Physicochemical Profiling: The "Fluorine Effect"
The bioactivity differences between fluorinated and non-fluorinated oxanes are driven by three

fundamental physical organic principles: pKa Modulation, Lipophilicity Shifts, and

Conformational Bias.
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A. Acidity (pKa) Modulation
The most immediate impact of fluorination is the enhancement of acidity.

Non-Fluorinated Parent: The ring oxygen at position 1 exerts a mild inductive effect ($ -I $),

lowering the pKa of the C2-carboxylic acid to approximately 3.70, compared to cyclohexane

carboxylic acid (~4.90).

Fluorinated Analog (C3-F): Introducing a fluorine atom at C3 (beta to the carboxyl) exerts a

strong electron-withdrawing effect. This stabilizes the carboxylate anion, further lowering the

pKa by 1.0–1.5 log units.

Impact: At physiological pH (7.4), the fluorinated analog is more fully ionized. This alters

electrostatic interactions with positively charged residues (e.g., Arginine) in target binding

pockets.

B. Conformational Landscape (The Anomeric & Gauche
Effects)
Unlike the rigid proline ring, the oxane ring is flexible, existing in equilibrium between two chair

conformers ($ ^{4}C_{1} $ and $ ^{1}C_{4} $). Fluorine dramatically shifts this equilibrium.

Non-Fluorinated: The C2-COOH group generally prefers the equatorial position to minimize

1,3-diaxial steric repulsion.

Fluorinated (C3-F):

Dipole Alignment: The C-F bond and C-O ring bonds have strong dipoles. To minimize

repulsion, the molecule may adopt a conformation where these dipoles are anti-parallel.

Gauche Effect: The highly electronegative fluorine and oxygen atoms often prefer a

gauche orientation (60°) to adjacent heteroatoms due to hyperconjugative donation ($

\sigma_{C-H} \rightarrow \sigma^*_{C-F} $).

Result: Fluorination can "lock" the ring into a specific chair conformation, pre-organizing

the drug for binding and reducing the entropic penalty of binding.
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C. Comparative Data Summary
Property

Non-Fluorinated
(Parent)

Fluorinated (3-
Fluoro Analog)

Mechanism of
Change

pKa (Predicted) 3.70 ± 0.20 2.20 – 2.80
Inductive stabilization

of anion

LogP (Lipophilicity) ~0.6 ~0.8 – 1.1
"Polar Hydrophobicity"

of C-F bond

Conformation
Flexible (Equatorial

COOH pref.)[1]
Biased/Locked

Gauche effect &

Dipole minimization

Metabolic Stability
Moderate (C3

oxidation risk)
High

C-F bond blocks

CYP450 oxidation

H-Bonding
Donor (COOH) /

Acceptor (Ring O)

Added weak Acceptor

(F)

F acts as poor

acceptor but alters

COOH donor strength

Bioactivity & Pharmacokinetics[2]
Metabolic Stability (Microsomal Clearance)
The oxane ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes,

particularly at positions

to the oxygen (C2 and C6) and

positions (C3).

Vulnerability: The non-fluorinated scaffold can undergo hydroxylation at C3, leading to ring

opening or lactonization.

Solution: Fluorine substitution at C3 blocks this "soft spot." The C-F bond (approx. 116

kcal/mol) is metabolically inert to standard oxidative attack, significantly extending the half-

life ($ t_{1/2} $) of the compound in liver microsomes.

Binding Affinity
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Sialidase Inhibition: In neuraminidase inhibitors, the carboxylic acid interacts with a triad of

Arginine residues. The lower pKa of the fluorinated analog ensures a stronger ionic

interaction.

Cryptic Pockets: The C-F bond is lipophilic but polarizable.[2] It can occupy hydrophobic

pockets that are too small for a methyl group but require more polarity than a hydrogen

atom.

Visualizations
Diagram 1: Conformational Landscape & Electronic
Effects
This diagram illustrates the equilibrium shift caused by fluorination and the inductive effects on

the carboxylic acid.
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Caption: Fluorination at C3 restricts conformational freedom via the Gauche effect and lowers

pKa, enhancing binding kinetics.

Experimental Protocols
A. Synthesis: Electrophilic Fluorination of Glycals
This is a robust method to generate the fluorinated scaffold from readily available carbohydrate

precursors (glycals).

Starting Material: 3,4,6-Tri-O-acetyl-D-glucal.

Fluorination: Treat with Selectfluor (1.2 eq) in nitromethane/water at room temperature. This

effects an electrophilic fluorination at C2 and addition of OH at C1 (forming the hemiacetal).

Oxidation: Oxidize the resulting lactol to the lactone using PDC (Pyridinium dichromate) or

TEMPO/BAIB.

Ring Opening/Recyclization: Treat with base (LiOH) to open the lactone, followed by acidic

workup to reform the pyran-2-carboxylic acid core.

Purification: Silica gel chromatography (Eluent: DCM/MeOH 9:1).

B. Protocol: Microsomal Stability Assay
To verify the metabolic advantage of the fluorinated analog.

Reagents:

Pooled Liver Microsomes (Human/Rat) (20 mg/mL).

NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P Dehydrogenase).

Test Compounds (10 mM DMSO stock).

Workflow:

Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Add test

compound (final conc. 1 µM). Equilibrate at 37°C for 5 min.
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Initiation: Add NADPH regenerating system to start the reaction.

Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal

standard).

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining) vs. time. Slope =

.

.

Diagram 2: Stability Assay Workflow
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Caption: Standard workflow for assessing metabolic stability improvements conferred by

fluorination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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